RSD 921 vs. Racemate PD 117,302: Enantioselective Abolition of Kappa-Opioid Receptor Activity
RSD 921 is the R,R enantiomer of the racemic kappa-opioid agonist PD 117,302 [1]. In contrast to the racemate, which possesses significant kappa-opioid activity, RSD 921 lacks significant activity at opioid receptors, demonstrating a functional separation of pharmacological effects due to stereochemistry [1].
| Evidence Dimension | Binding and functional activity at opioid receptors |
|---|---|
| Target Compound Data | Lacks significant activity on opioid receptors |
| Comparator Or Baseline | RSD920 ((±) PD117,302) / PD 117,302: Possesses significant kappa-opioid agonist activity |
| Quantified Difference | Qualitative/functional elimination of off-target activity |
| Conditions | In vitro opioid receptor binding and functional assays |
Why This Matters
This enantioselectivity is paramount for applications where confounding opioid-related effects (e.g., sedation, respiratory depression, addiction potential) would invalidate the study or preclude therapeutic use.
- [1] Walker, M. J. A., Hayes, E. S., Saint, D. A., Adaikan, G., Abraham, S., Goldin, A. L., ... & Pugsley, M. K. (2018). Pharmacological and toxicological activity of RSD921, a novel sodium channel blocker. Biomedicine & Pharmacotherapy, 106, 510–522. View Source
